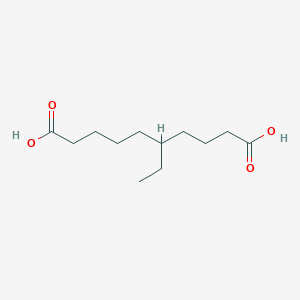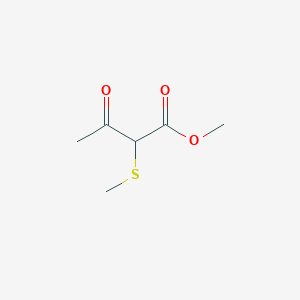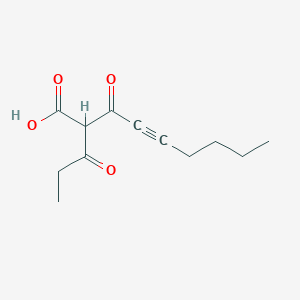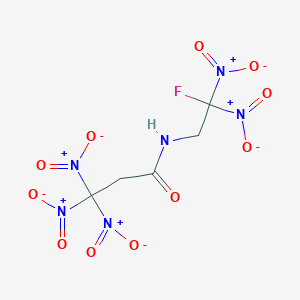
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is a compound of interest in the field of energetic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide typically involves a multi-step process. One common method includes the Michael addition of NH-azoles to 1,1-dinitroethene, generated from 1,1,1-trinitroethane, followed by fluorination . This method provides the N-dinitrofluoroethylated nitrogen heterocycles in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced compounds.
科学的研究の応用
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s reactivity and energetic properties make it a subject of study in biochemical research.
Industry: It is used in the development of explosives and propellants due to its high energy content.
作用機序
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide involves the release of energy through the breaking of chemical bonds. The presence of multiple nitro groups and a fluorine atom contributes to its high energy release upon decomposition. The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity with other compounds.
類似化合物との比較
Similar Compounds
Similar compounds include other nitro-substituted energetic materials such as:
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is unique due to its specific combination of nitro groups and a fluorine atom, which provide a distinct balance of stability and high energy content. This makes it particularly valuable in applications requiring controlled energy release.
特性
CAS番号 |
116120-94-6 |
|---|---|
分子式 |
C5H5FN6O11 |
分子量 |
344.13 g/mol |
IUPAC名 |
N-(2-fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide |
InChI |
InChI=1S/C5H5FN6O11/c6-4(8(14)15,9(16)17)2-7-3(13)1-5(10(18)19,11(20)21)12(22)23/h1-2H2,(H,7,13) |
InChIキー |
VRFFCKSXZNAHSL-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


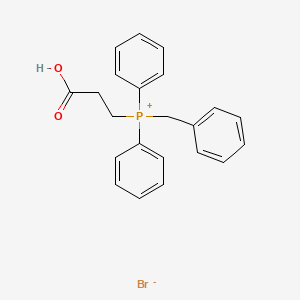
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
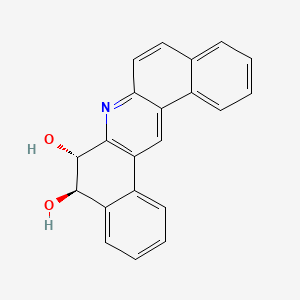
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
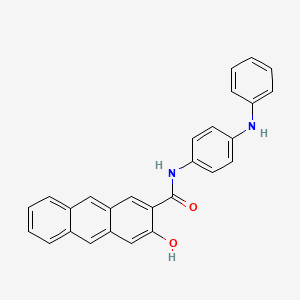
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
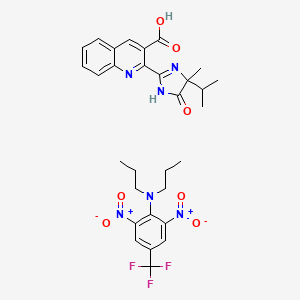
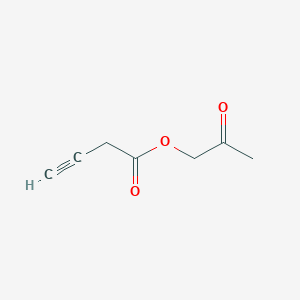
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
